N-benzyl-3-bromo-N,4-dimethylbenzamide
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Overview
Description
N-benzyl-3-bromo-N,4-dimethylbenzamide is an organic compound with the molecular formula C16H16BrNO It is a derivative of benzamide, featuring a bromine atom at the 3-position and a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-bromo-N,4-dimethylbenzamide typically involves the bromination of N-benzyl-N,4-dimethylbenzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-bromo-N,4-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can occur at the benzyl group, leading to the formation of benzaldehyde derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: N-substituted benzamides.
Reduction: N-benzyl-N,4-dimethylbenzylamine.
Oxidation: Benzaldehyde derivatives.
Scientific Research Applications
N-benzyl-3-bromo-N,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of N-benzyl-3-bromo-N,4-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and benzyl group play crucial roles in its binding affinity and specificity towards these targets. Further research is needed to elucidate the detailed pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Lacks the benzyl group, making it less bulky and potentially less selective in biological applications.
N-benzyl-4-bromo-3-methylbenzamide: Similar structure but with a different substitution pattern, which may affect its reactivity and biological activity.
2-Bromo-N-methylbenzamide: Smaller and less complex, with different chemical properties and applications.
Uniqueness
N-benzyl-3-bromo-N,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the benzyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis and a candidate for drug development.
Properties
IUPAC Name |
N-benzyl-3-bromo-N,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-8-9-14(10-15(12)17)16(19)18(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAUYTUVZFCRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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